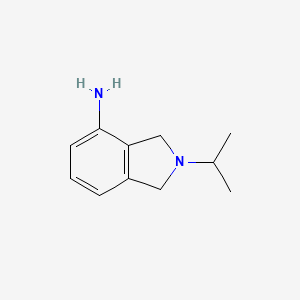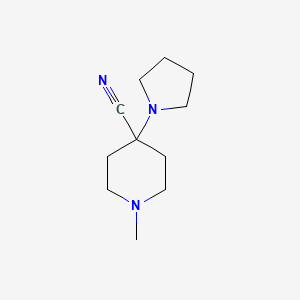![molecular formula C12H18N2O B3200157 [1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine CAS No. 1017428-45-3](/img/structure/B3200157.png)
[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine
Overview
Description
“[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine” is a chemical compound with the molecular formula C12H18N2O . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the members .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a methoxyphenyl group . The InChI code for this compound is 1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)14-7-6-10(8-13)9-14/h2-5,10H,6-9,13H2,1H3 .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of heterocyclic Schiff bases, including compounds structurally related to [1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine, have shown potential anticonvulsant agents. These studies involve the condensation reactions with substituted aryl aldehydes/ketones and highlight the chemical structures confirmed by spectroscopic methods (Pandey & Srivastava, 2011).
Catalytic Applications
- Unsymmetrical NCN′ and PCN pincer palladacycles have been synthesized, showing good catalytic activity. These compounds, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, demonstrate the versatility of these structures in catalytic processes (Roffe et al., 2016).
Photocytotoxicity for Cancer Treatment
- Iron(III) complexes incorporating derivatives similar to this compound have been synthesized for cellular imaging and photocytotoxicity in red light. These complexes show potential for targeted cancer therapy through apoptosis and reactive oxygen species generation (Basu et al., 2014).
Stabilization of Molecular Conformations
- The synthesis of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold was aimed at stabilizing parallel turn conformations. This research highlights the importance of such scaffolds in peptide sequence stabilization (Bucci et al., 2018).
Antiarrhythmic and Antihypertensive Effects
- Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and shown to possess significant antiarrhythmic and antihypertensive effects. These derivatives demonstrate the therapeutic potential of compounds related to this compound in cardiovascular diseases (Malawska et al., 2002).
Future Directions
The future directions for the study of “[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine” and similar compounds could involve further exploration of their synthesis, structural modifications, and biological activity. This could lead to the development of new compounds with different biological profiles .
Properties
IUPAC Name |
[1-(3-methoxyphenyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(7-12)14-6-5-10(8-13)9-14/h2-4,7,10H,5-6,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKRKJIBAHHXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





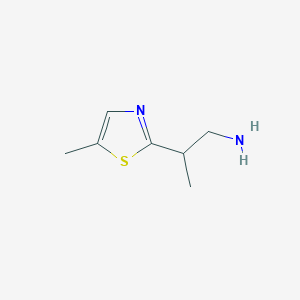
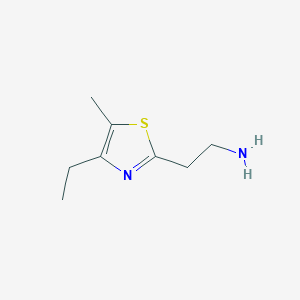


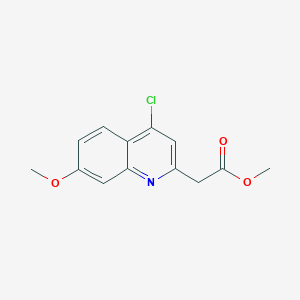
![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)
![2-Chloropyrido[4,3-d]pyrimidine](/img/structure/B3200139.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine](/img/structure/B3200148.png)

